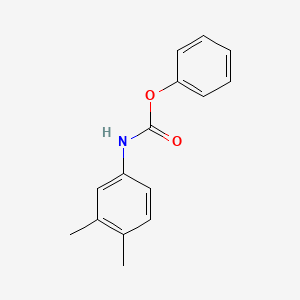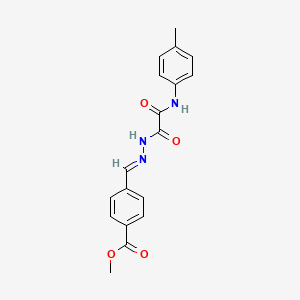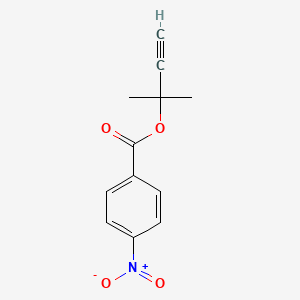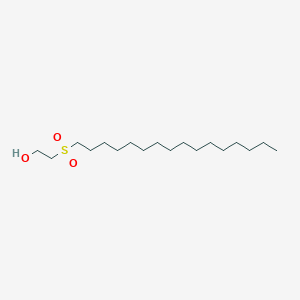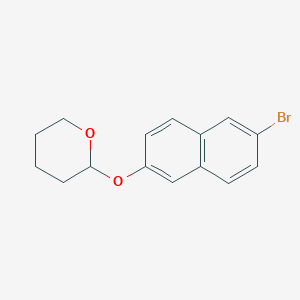
2-(4-Nitrophenyl)-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)-1-phenylethanol is an organic compound characterized by the presence of a nitrophenyl group and a phenylethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(4-Nitrophenyl)-1-phenylethanol can be synthesized through several methods. One common approach involves the reduction of 2-(4-nitrophenyl)-1-phenylethanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure the selective reduction of the ketone group to an alcohol.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve catalytic hydrogenation processes. This method utilizes hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) to achieve the reduction of the nitro group to an amino group, followed by further chemical transformations to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrophenyl)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(4-nitrophenyl)-1-phenylethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: 2-(4-Nitrophenyl)-1-phenylethanone.
Reduction: 2-(4-Aminophenyl)-1-phenylethanol.
Substitution: Various esters or ethers depending on the substituents used.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)-1-phenylethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)-1-phenylethanol involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which may interact with biological macromolecules such as enzymes or receptors. The phenylethanol moiety can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Aminophenyl)-1-phenylethanol: Similar structure but with an amino group instead of a nitro group.
2-(4-Nitrophenyl)-1-phenylethanone: Similar structure but with a ketone group instead of an alcohol group.
4-Nitrophenylmethanol: Contains a nitrophenyl group but lacks the phenylethanol moiety.
Uniqueness
2-(4-Nitrophenyl)-1-phenylethanol is unique due to the presence of both a nitrophenyl group and a phenylethanol moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
20273-74-9 |
|---|---|
Fórmula molecular |
C14H13NO3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-1-phenylethanol |
InChI |
InChI=1S/C14H13NO3/c16-14(12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)15(17)18/h1-9,14,16H,10H2 |
Clave InChI |
MEWODLZYZUQZST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


